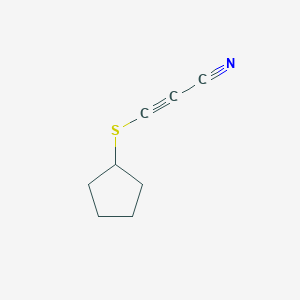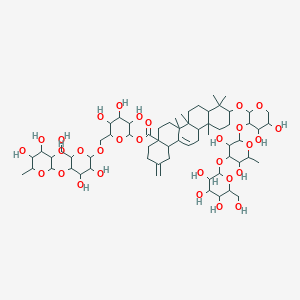
N-(N-Methylpiperidinyl)methylindol
Übersicht
Beschreibung
1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, also known as 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CB1-Cannabinoid-Rezeptor-Agonisten
Diese Verbindung wird bei der Herstellung von CB1-Cannabinoid-Rezeptor-Agonisten verwendet. Diese Agonisten sind für die Erforschung des Endocannabinoid-Systems von Bedeutung und haben potenzielle therapeutische Anwendungen in der Schmerztherapie, der Appetitanregung und der Stimmungsregulation .
Signalgebung und biotechnologische Anwendungen
Indol, die Grundstruktur dieser Verbindung, wirkt als Signalmolekül sowohl in der bakteriellen als auch in der pflanzlichen Kommunikation. Seine Derivate sind wertvoll in Geschmacks- und Duftstoffanwendungen, insbesondere in der Lebensmittelindustrie und der Parfümerie .
Neurologieforschung
Als zertifiziertes Referenzmaterial wird N-(N-Methylpiperidinyl)methylindol für hochgenaue und zuverlässige Datenanalysen in der Neurologieforschung verwendet und trägt zu unserem Verständnis der Hirnfunktion und neurologischer Erkrankungen bei .
Antikrebsaktivität
Indol-Derivate wurden auf ihr Potenzial zur Behandlung von Krebszellen untersucht. Ihre Rolle in der Zellbiologie macht sie zu Kandidaten für die Entwicklung neuer Krebstherapien .
Antimikrobielle und antivirale Anwendungen
Diese Verbindungen zeigen antimikrobielle und antivirale Aktivitäten, was sie wichtig für die Entwicklung neuer Behandlungen für Infektionskrankheiten macht .
Behandlung von Störungen
Indol-Derivate werden zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt, darunter Krämpfe, Entzündungen, Diabetes und Tuberkulose .
Wirkmechanismus
Target of Action
The primary target of N-(N-Methylpiperidinyl)methylindole, also known as 1-((1-Methylpiperidin-2-yl)methyl)-1H-indole or 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, is the CB1 cannabinoid receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory.
Mode of Action
N-(N-Methylpiperidinyl)methylindole acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a response. The exact nature of this response can vary depending on the specific location of the CB1 receptors in the body.
Eigenschaften
IUPAC Name |
1-[(1-methylpiperidin-2-yl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUFWJFSTTZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468420 | |
| Record name | 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137641-68-0 | |
| Record name | 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)






![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

